molecular formula C21H31NO8 B1140185 N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride CAS No. 1021933-99-2

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride

Cat. No.: B1140185
CAS No.: 1021933-99-2
M. Wt: 425.5 g/mol
InChI Key: UDNAJOOLWIWCAW-SQBZNDFJSA-N
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Description

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride is a metabolite of the antidepressant drug Venlafaxine. Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder. The compound is formed through the metabolic processes involving cytochrome P450 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride involves multiple steps starting from Venlafaxine. The primary metabolic pathways include O-demethylation and N-demethylation, followed by glucuronidation. The reactions are typically catalyzed by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 .

Industrial Production Methods

Industrial production of this compound involves the use of bioreactors where the metabolic reactions are carried out under controlled conditions. The enzymes required for the reactions are either sourced from microbial cultures or produced recombinantly. The final product is purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and demethylated derivatives of the parent compound .

Scientific Research Applications

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic terminals, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is mediated through its interaction with the serotonin and norepinephrine transporters. The compound also has a weak inhibitory effect on dopamine reuptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride is unique due to its specific metabolic pathway involving both O-demethylation and N-demethylation followed by glucuronidation. This makes it distinct from other metabolites of Venlafaxine, which typically undergo only one type of demethylation .

Properties

CAS No.

1021933-99-2

Molecular Formula

C21H31NO8

Molecular Weight

425.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C21H31NO8/c1-22-11-14(21(28)9-3-2-4-10-21)12-5-7-13(8-6-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h5-8,14-18,20,22-25,28H,2-4,9-11H2,1H3,(H,26,27)/t14?,15-,16-,17+,18-,20+/m0/s1

InChI Key

UDNAJOOLWIWCAW-SQBZNDFJSA-N

Isomeric SMILES

CNCC(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3(CCCCC3)O

SMILES

CNCC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O.Cl

Canonical SMILES

CNCC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O

Synonyms

4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenyl β-D-Glucopyranosiduronic Acid Hydrochloride; 

Origin of Product

United States

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